N-allyl-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide
Overview
Description
Synthesis Analysis
The synthesis of N-allyl-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide involves multiple steps, including elimination reactions, reduction reactions, and bromination. A key precursor, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, is synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, followed by the preparation of N-allyl-4-chloro-N-(piperidin-4-yl)benzamide from piperidin-4-one. Further reaction yields the final product, showcasing the compound's complex synthesis pathway (H. Bi, 2014).
Molecular Structure Analysis
The structural characterization of N-allyl-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide and its derivatives has been extensively studied using various spectroscopic methods. These include 1H NMR, 13C NMR, and mass spectrometry, providing insights into the molecular framework and confirming the structure of synthesized compounds (Cheng De-ju, 2014).
Chemical Reactions and Properties
The compound and its derivatives have been explored for their reactivity and potential as CCR5 antagonists, indicating their significance in pharmacological contexts. The synthesis process involves specific reactions that yield novel non-peptide CCR5 antagonists, demonstrating the compound's chemical versatility and potential applications in medicinal chemistry (Cheng De-ju, 2015).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-allyl-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide”, is an important task of modern organic chemistry . These compounds play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals .
Mechanism of Action
Target of Action
Compounds with similar structures often target proteins or enzymes involved in cellular processes .
Mode of Action
Based on its structure, it may involve interactions with its targets that lead to changes in their function .
Biochemical Pathways
Similar compounds often affect pathways related to the function of their targets .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
The effects would likely be related to the function of its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-allyl-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide. These factors could include pH, temperature, presence of other molecules, and more .
properties
IUPAC Name |
2-[[4-(piperidin-1-ylmethyl)benzoyl]amino]-N-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-14-24-23(28)20-8-4-5-9-21(20)25-22(27)19-12-10-18(11-13-19)17-26-15-6-3-7-16-26/h2,4-5,8-13H,1,3,6-7,14-17H2,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYUQXAZEDJHTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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